molecular formula C15H10N2O3S B11051169 6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11051169
M. Wt: 298.3 g/mol
InChI Key: CPUQBCLTABRYQF-UHFFFAOYSA-N
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Description

6-AMINO-8-(2-THIENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE is a complex organic compound featuring a unique structure that combines a chromenyl cyanide moiety with an amino group and a thienyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-8-(2-THIENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE typically involves multi-step organic reactions. One common route includes the formation of the chromenyl core followed by the introduction of the thienyl and amino groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-8-(2-THIENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

6-AMINO-8-(2-THIENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and neurological disorders.

    Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-AMINO-8-(2-THIENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE involves its interaction with specific molecular targets. The amino and thienyl groups can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. The chromenyl cyanide moiety can participate in electron transfer reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    8-(2,4-DIMETHOXY-PH)-6-MEO-6,7-DIMETHYL-7,8-2H-6H-(1,3)DIOXOLO[4,5-G]CHROMENE: This compound shares a similar chromenyl core but differs in its substituents, leading to different chemical and biological properties.

    6-(2-Thienyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one: Another related compound with a thienyl group, but with a quinolinone core instead of a chromenyl cyanide.

Uniqueness

6-AMINO-8-(2-THIENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H10N2O3S

Molecular Weight

298.3 g/mol

IUPAC Name

6-amino-8-thiophen-2-yl-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C15H10N2O3S/c16-6-9-14(13-2-1-3-21-13)8-4-11-12(19-7-18-11)5-10(8)20-15(9)17/h1-5,14H,7,17H2

InChI Key

CPUQBCLTABRYQF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=CS4

Origin of Product

United States

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